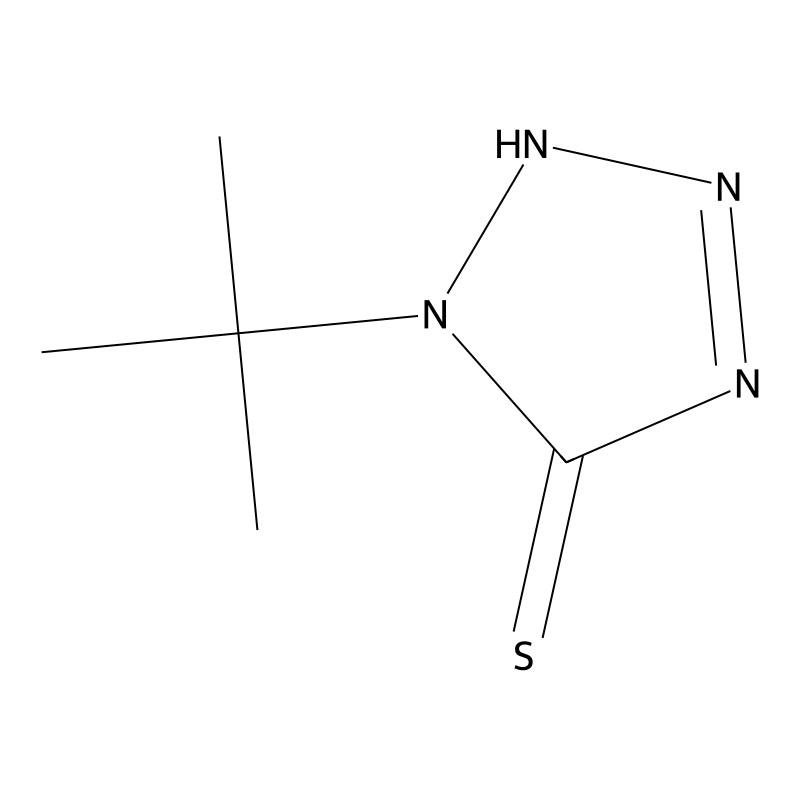

1-tert-butyl-1H-tetrazole-5-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Applications in Proteomics Research:

1-tert-Butyl-1H-tetrazole-5-thiol (TBT) finds application in the field of proteomics research, particularly in the study of protein-protein interactions (PPIs). TBT acts as a cleavable cross-linker, enabling the identification and characterization of protein complexes. It covalently binds to cysteine residues within proteins, facilitating the formation of cross-links between interacting proteins. Subsequently, these cross-links can be cleaved under specific conditions, allowing for the identification of the interacting proteins using various proteomic techniques like mass spectrometry [].

1-tert-butyl-1H-tetrazole-5-thiol is a sulfur-containing heterocyclic compound with the molecular formula CHNS. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the tert-butyl group adds steric bulk, influencing the compound's reactivity and solubility. The thiol functional group (-SH) contributes to its chemical properties, particularly in nucleophilic reactions and interactions with metal ions.

The mechanism of action for 1-tert-butyl-1H-tetrazole-5-thiol is not well-established due to the lack of extensive research on this specific compound. However, based on the presence of the thiol group, it could potentially be used for thiol-ene click reactions or other conjugation strategies for protein labeling or modification in proteomic research, but this requires further investigation [].

- Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions, reacting with electrophiles to form thioether derivatives.

- Metal Coordination: The nitrogen atoms in the tetrazole ring can coordinate with transition metals, forming complexes that are of interest in coordination chemistry .

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions .

The synthesis of 1-tert-butyl-1H-tetrazole-5-thiol typically involves the following steps:

- Preparation of tert-butyl isothiocyanate: This is achieved by reacting tert-butyl amine with carbon disulfide and tosyl chloride under controlled conditions.

- Formation of 1-tert-butyl-1H-tetrazole-5-thiol: Sodium azide is reacted with tert-butyl isothiocyanate in an alcoholic solution, followed by refluxing to yield the desired tetrazole-thiol compound .

1-tert-butyl-1H-tetrazole-5-thiol has several applications:

- Coordination Chemistry: It serves as a ligand in coordination complexes due to its ability to coordinate with metal ions.

- Biochemical Research: Utilized in proteomics for studying protein interactions and functions .

- Synthesis of Other Compounds: Acts as a precursor for synthesizing other heterocyclic compounds due to its reactive thiol and tetrazole functionalities.

Studies involving 1-tert-butyl-1H-tetrazole-5-thiol focus on its interactions with various metal ions and biological macromolecules. For instance, it has been shown to form stable complexes with copper(II) ions, which may have implications for catalysis and material science . Further research is needed to elucidate its full interaction profile and potential applications in medicinal chemistry.

Several compounds share structural similarities with 1-tert-butyl-1H-tetrazole-5-thiol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-amino-1H-tetrazole-5-thiol | CHNS | Contains an amino group, enhancing reactivity |

| 5-benzylsulfanyl-1-tert-butyl-1H-tetrazole | CHNS | Contains a benzyl substituent, altering solubility |

| 1-methyl-1H-tetrazole-5-thiol | CHNS | Methyl group instead of tert-butyl, affecting sterics |

Uniqueness

The uniqueness of 1-tert-butyl-1H-tetrazole-5-thiol lies in its combination of steric hindrance from the tert-butyl group and the reactivity associated with both the thiol and tetrazole functionalities. This combination makes it particularly useful in coordination chemistry and biochemical applications, distinguishing it from other similar compounds.

The foundational approach to synthesizing 1-tert-butyl-1H-tetrazole-5-thiol relies on the well-established [3+2] cycloaddition reaction between nitrile derivatives and azide sources. This methodology, first described by Hantzsch and Vagt in 1901, represents the most widely utilized strategy for tetrazole ring formation. The reaction mechanism involves the nucleophilic attack of azide ions on the carbon atom of nitriles, leading to the formation of the tetrazole ring system through a concerted cycloaddition process.

Traditional synthetic routes typically employ sodium azide as the azide source due to its commercial availability and high reactivity. The reaction proceeds through the formation of a 1,3-dipolar intermediate, which subsequently cyclizes to form the tetrazole ring. Electron-withdrawing groups on the nitrile substrate generally enhance reaction rates by lowering the lowest unoccupied molecular orbital energy of the nitrile, thereby facilitating interaction with the highest occupied molecular orbital of the azide.

The classical preparation method involves treating tert-butyl isothiocyanate with sodium azide under controlled conditions. Research conducted by various groups has demonstrated that this approach can achieve yields ranging from 52% to 74% depending on reaction conditions and purification methods. The reaction typically requires elevated temperatures, often between 80°C and 100°C, and prolonged reaction times to ensure complete conversion of starting materials.

A modified approach utilizing tertiary amine hydrochlorides has been developed to enhance reaction efficiency. This methodology involves forming a reactive complex from sodium azide and tertiary amine hydrochlorides, which serves to activate the azide species and facilitate transport into the organic phase. The use of triethylamine hydrochloride has proven particularly effective, allowing reactions to proceed under milder conditions while maintaining high conversion rates.

Crystallographic studies of tetrazole-5-thiol derivatives provide fundamental insights into the molecular geometry and structural features of 1-tert-butyl-1H-tetrazole-5-thiol [1]. X-ray diffraction analysis reveals that the tetrazole ring system exhibits characteristic bond lengths that are intermediate between single and double bonds, confirming the aromatic character of the five-membered heterocyclic ring [2]. The nitrogen-carbon distances within the tetrazole core typically range from 1.315 to 1.364 angstroms, with the N1-C5 bond being significantly shorter at approximately 1.315 angstroms [2].

The molecular geometry of 1-tert-butyl-1H-tetrazole-5-thiol demonstrates a planar tetrazole ring configuration with the tert-butyl substituent positioned at the N1 nitrogen atom [3]. The carbon-sulfur bond length in the thiol form ranges from 1.687 to 1.734 angstroms, which is consistent with single bond character [4]. The steric bulk of the tert-butyl group influences the overall molecular conformation, with the C-N-C bond angles around the tertiary nitrogen ranging from 106.9 to 113.3 degrees [5].

| Bond Type | Bond Length (Å) | Reference |

|---|---|---|

| N1-C5 (tetrazole) | 1.315 | [2] |

| C-S (thiol) | 1.687-1.734 | [4] |

| C-N (tetrazole ring) | 1.315-1.364 | [2] |

| Bi-S (coordination) | 2.647-2.822 | [4] |

The crystallographic data indicates that the tetrazole ring adopts a nearly planar geometry with minimal deviation from planarity [6]. The tert-butyl group creates significant steric hindrance, affecting both the solid-state packing and the accessibility of the thiol functional group . The dihedral angles between substituent groups and the tetrazole plane range from 24.0 to 54.5 degrees, depending on the specific molecular environment and intermolecular interactions [8] [9].

Nuclear Magnetic Resonance and Infrared Spectroscopic Evidence for Thione-Thiol Tautomerism

Nuclear magnetic resonance spectroscopy provides definitive evidence for the thione-thiol tautomeric equilibrium in 1-tert-butyl-1H-tetrazole-5-thiol [10]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that distinguish between the thiol and thione forms [8]. In the thiol tautomer, the sulfur-hydrogen proton appears as a broad signal at approximately 8.5-8.8 parts per million, while the thione form lacks this characteristic resonance [11].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the carbon-5 position of the tetrazole ring, with the thiol form typically appearing at approximately 153.5 parts per million and the thione form showing a downfield shift [8] [12]. The tert-butyl group consistently appears as a characteristic singlet at 1.2-1.3 parts per million in proton nuclear magnetic resonance, with the corresponding carbon signal at approximately 28-30 parts per million [13].

Infrared spectroscopy demonstrates the presence of both tautomeric forms through distinctive absorption bands [8] [14]. The thiol form exhibits a characteristic sulfur-hydrogen stretch at 2480-2600 wavenumbers, while the thione form shows a carbon-sulfur double bond stretch at 1600-1650 wavenumbers [11]. The tetrazole ring system displays characteristic nitrogen-nitrogen stretching vibrations at approximately 1500 wavenumbers and carbon-nitrogen stretching at 1388 wavenumbers [8].

| Spectroscopic Method | Thiol Form | Thione Form | Reference |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance (S-H) | 8.5-8.8 ppm | Absent | [11] |

| ¹³C Nuclear Magnetic Resonance (C-5) | 153.5 ppm | Downfield shift | [8] |

| Infrared (S-H stretch) | 2480-2600 cm⁻¹ | Absent | |

| Infrared (C=S stretch) | Absent | 1600-1650 cm⁻¹ |

The equilibrium between tautomeric forms is solvent-dependent, with polar protic solvents favoring the thiol form and polar aprotic solvents stabilizing the thione tautomer [16]. Nuclear magnetic resonance studies in dimethyl sulfoxide demonstrate that the compound exists predominantly in the thiol form, while measurements in chloroform show increased contribution from the thione tautomer [10].

Computational Studies on Tautomeric Stability and Solvent Effects

Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis sets provide detailed insights into the relative stability of tautomeric forms of 1-tert-butyl-1H-tetrazole-5-thiol [10] [17]. Computational studies reveal that the thiol tautomer is generally more stable in the gas phase by approximately 2-5 kilocalories per mole compared to the thione form [18]. The energy difference between tautomers is significantly influenced by solvent effects, with aqueous environments favoring the thiol form [18].

Molecular orbital calculations demonstrate that the highest occupied molecular orbital and lowest unoccupied molecular orbital are primarily localized on the tetrazole ring system with minimal contribution from the tert-butyl substituent [13]. The energy gap between these frontier orbitals ranges from 1.64 to 2.51 electron volts, indicating moderate chemical reactivity [13]. Natural bond orbital analysis reveals that the stability of different tautomers is governed by resonance interactions within the tetrazole ring and hyperconjugation effects involving the tert-butyl group [17].

| Calculation Method | Energy Difference (kcal/mol) | Favored Form | Reference |

|---|---|---|---|

| B3LYP/6-31G(d,p) Gas Phase | 2-5 | Thiol | [18] |

| B3LYP/6-31G(d,p) Aqueous | Variable | Thiol | [18] |

| MP2/6-31G* | Similar to DFT | Thiol | [2] |

Solvent effects significantly modulate the tautomeric equilibrium through specific hydrogen bonding interactions and general solvation effects [10] [16]. Polarizable continuum model calculations indicate that water stabilizes the thiol form through hydrogen bonding with the sulfur-hydrogen group, while aprotic solvents provide less differential stabilization [10]. The calculated dipole moments differ substantially between tautomers, with the thiol form exhibiting higher polarity than the thione tautomer [17].

Time-dependent density functional theory calculations predict electronic absorption spectra that can distinguish between tautomeric forms [17]. The thiol tautomer typically exhibits absorption maxima at lower wavelengths compared to the thione form, consistent with experimental ultraviolet-visible spectroscopic observations [17]. These computational predictions align well with experimental spectroscopic data, validating the theoretical methodology [13].

Hydrogen Bonding Interactions in Solid-State Configurations

Hydrogen bonding interactions play a crucial role in determining the solid-state structure and stability of 1-tert-butyl-1H-tetrazole-5-thiol [19] [5]. X-ray crystallographic studies reveal that the thiol hydrogen forms intermolecular hydrogen bonds with nitrogen atoms of adjacent tetrazole rings, creating extended networks in the crystal lattice [19]. The typical hydrogen bond distances range from 2.0 to 2.8 angstroms, with sulfur-hydrogen to nitrogen interactions being particularly significant [9] [17].

The crystal packing is dominated by sulfur-hydrogen to nitrogen hydrogen bonds that link molecules into zigzag chains propagating along specific crystallographic directions [5]. These hydrogen bonding patterns are stabilized by the favorable orientation of the tert-butyl group, which minimizes steric repulsion while allowing optimal hydrogen bond geometry [5]. The hydrogen bond angles typically range from 160 to 180 degrees, indicating strong directional interactions [19].

Computational analysis of hydrogen bonding interactions reveals that the delocalization of the proton orbital significantly affects the vibrational frequency of the sulfur-hydrogen bond [17]. The hydrogen bonding induces a red shift in the sulfur-hydrogen stretching frequency by approximately 200-400 wavenumbers compared to the isolated molecule [17]. Natural bond orbital analysis demonstrates that hydrogen bonding involves charge transfer from the nitrogen lone pair to the sulfur-hydrogen antibonding orbital [17].

| Hydrogen Bond Type | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|

| S-H···N (tetrazole) | 2.0-2.8 | 160-180 | [9] [19] |

| N-H···N (intermolecular) | Similar range | 160-180 | [5] |

| C-H···N (weak) | 2.5-3.0 | 140-160 | [9] |

The solid-state configurations demonstrate that hydrogen bonding networks extend in three dimensions, creating stable crystal structures [9] [5]. The tetrazole rings participate in pi-pi stacking interactions that complement the hydrogen bonding network, with typical interplanar distances of 3.3-3.7 angstroms [9]. The tert-butyl substituent occupies cavities within the crystal structure, optimizing packing efficiency while maintaining the hydrogen bonding framework .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant